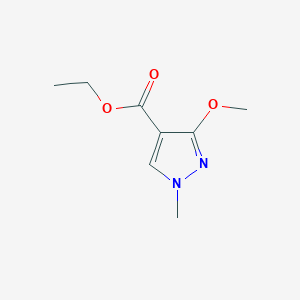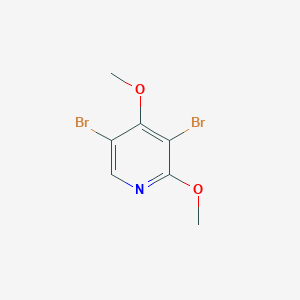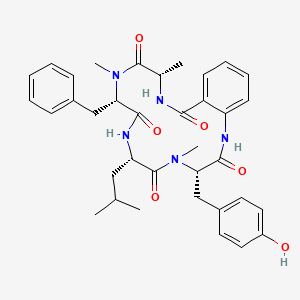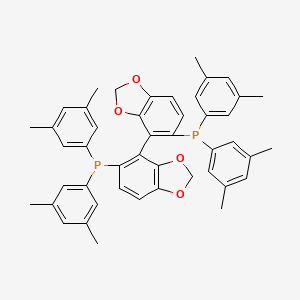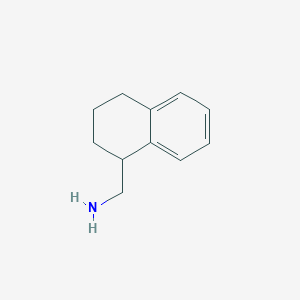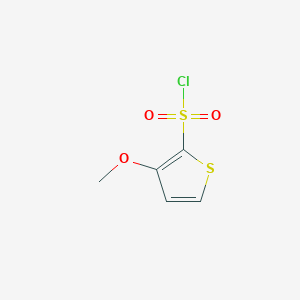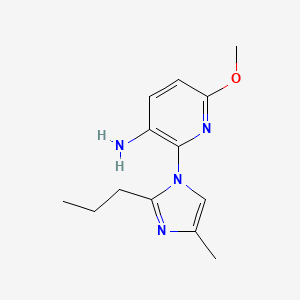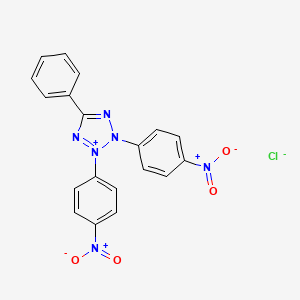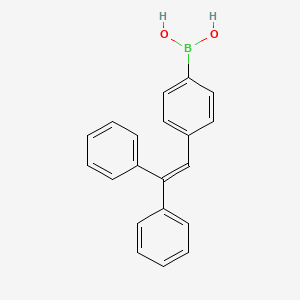
(4-(2,2-二苯基乙烯基)苯基)硼酸
描述
“(4-(2,2-Diphenylvinyl)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C20H17BO2 . It is a complex organic compound that contains boron, carbon, hydrogen, and oxygen atoms .
Molecular Structure Analysis
The molecular structure of “(4-(2,2-Diphenylvinyl)phenyl)boronic acid” is characterized by a boronic acid group attached to a phenyl ring, which is further connected to a diphenylvinyl group . The exact 3D structure is not available as conformer generation is disallowed due to unsupported elements .Chemical Reactions Analysis
Boronic acids, such as “(4-(2,2-Diphenylvinyl)phenyl)boronic acid”, are known to participate in various chemical reactions. They can form boronate esters with 1,2- or 1,3-diols present on the substrate . They are also used in the Suzuki-Miyaura coupling, a palladium-catalyzed carbon-carbon bond-forming reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-(2,2-Diphenylvinyl)phenyl)boronic acid” include a molecular weight of 300.2 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 2, and rotatable bond count of 4 . The compound has a topological polar surface area of 40.5 Ų .科学研究应用
Fluorescence Recognition
- Fluorescence Probes for Iron and Fluoride Ions : A boronic acid derivative was synthesized for use as a sequential "on-off-on"-type relay fluorescence probe for Fe3+ ions and F- ions. This probe demonstrated high selectivity and sensitivity under physiological conditions and was successfully used in living cells for bioimaging (Selvaraj et al., 2019).
Sensing and Detection
- Saccharide Recognition : Phenyl boronic acids, including derivatives, have been used for saccharide recognition, with their aromatic ring anchoring hydrophilic polymer backbones to surfaces like graphene or carbon nanotubes. This application demonstrates the potential for sensing saccharides (Mu et al., 2012).
- Boronic Acid Sensors for Biological Substances : Boronic acids interact with diols to form complexes, making them useful as fluorescent sensors for detecting carbohydrates and other bioactive substances (Huang et al., 2012).
Material Science
- Polymer-based Applications : Boronic acid-containing polymers have been developed for various biomedical applications due to their unique reactivity, solubility, and responsive nature. These applications span from HIV and cancer treatment to material development (Cambre & Sumerlin, 2011).
- Organic Room-Temperature Phosphorescent Materials : Aryl boronic acids, like 4-(carbazol-9-yl)phenylboronic acid, have been used in cyclic-esterification with dihydric alcohols to screen for organic room-temperature phosphorescent and mechanoluminescent materials (Zhang et al., 2018).
Organic Synthesis
- Catalytic Amide Synthesis : Boronic acids, including phenyl derivatives, have been used as catalysts in the synthesis of amides. They have shown effectiveness at room temperature for a wide range of substrates, including aliphatic, aromatic, and heteroaromatic acids, as well as various types of amines (Mohy El Dine et al., 2015).
Chemical Analysis
- Chiral Catalysts for Prochiral Ketone Reduction : Boronic acid derivatives have been used in catalysts for the reduction of prochiral ketones with borane, demonstrating high chemical yields and enantioselectivity. These catalysts are also noted for their ability to be recycled without loss of performance (Kell et al., 2003).
Photoluminescence
- Boron Dipyrromethene Dyes : Boron dipyrromethene dyes with phenylboronic acid derivatives have been developed, showing significant potential in fluorescence properties, which are sensitive to the substituents on the phenyl group. These compounds have potential applications in sensing due to their redox activity and fluorescence properties (Ziessel et al., 2006).
Environmental Applications
- Detection of Homocysteine : A new fluorescence probe was synthesized for selective and sensitive detection of homocysteine, using (4-(diphenylamino)phenyl)boronic acid as a key component. This probe demonstrated potential for studying the effects of homocysteine in biological systems (Chu et al., 2019).
未来方向
The future directions of research on boronic acids, including “(4-(2,2-Diphenylvinyl)phenyl)boronic acid”, involve their increasing use in medicinal chemistry. The introduction of the boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving existing activities . The preparation of compounds with this chemical group is relatively simple and well-known, and extending studies with boronic acids in medicinal chemistry could lead to the development of promising new drugs .
属性
IUPAC Name |
[4-(2,2-diphenylethenyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BO2/c22-21(23)19-13-11-16(12-14-19)15-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15,22-23H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLBSPJVPHSNBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C3=CC=CC=C3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80464525 | |
| Record name | (4-(2,2-Diphenylvinyl)phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2,2-Diphenylvinyl)phenyl)boronic acid | |
CAS RN |
288105-04-4 | |
| Record name | (4-(2,2-Diphenylvinyl)phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzenemethanol, 4-[2-(methylamino)ethoxy]-](/img/structure/B1354075.png)
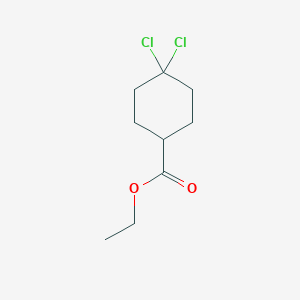
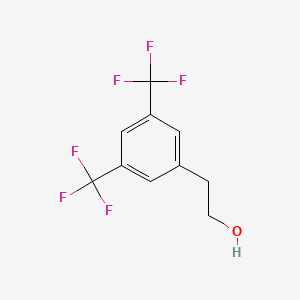
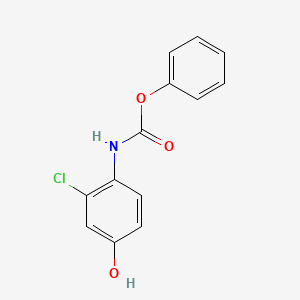
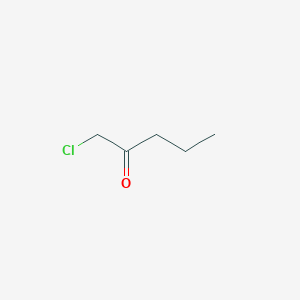
![5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B1354080.png)
